molecular formula C19H18N2O B566759 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile CAS No. 1365271-75-5

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile

Cat. No.: B566759
CAS No.: 1365271-75-5
M. Wt: 290.366
InChI Key: YYOKELCIXZRZQP-UHFFFAOYSA-N
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Description

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile is a chemical compound offered for research and development purposes. This substance is part of a class of organic molecules that incorporate both a piperidine ring and a benzonitrile group, structural motifs frequently encountered in medicinal chemistry and materials science. Compounds featuring piperidine scaffolds are often investigated for their potential biological activity . Similarly, the benzonitrile functional group is a valuable precursor and building block in organic synthesis. Researchers may find this compound useful as an intermediate in the development of novel pharmaceuticals or as a standard in analytical studies. The structure suggests potential for use in constructing more complex molecules, such as those explored in patent literature for various therapeutic areas . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for determining the suitability of this product for their intended purpose and for ensuring safe handling and disposal.

Properties

IUPAC Name

4-[4-(piperidine-1-carbonyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-14-15-4-6-16(7-5-15)17-8-10-18(11-9-17)19(22)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOKELCIXZRZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742851
Record name 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-75-5
Record name 4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile typically involves the reaction of 4-cyanobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential as a Drug Scaffold:
The compound serves as a promising scaffold in drug design due to its ability to interact with various biological targets. The piperidinocarbonyl group enhances its binding affinity to receptors, which is crucial for developing new pharmacological agents. Research indicates that derivatives of this compound may exhibit analgesic properties, making them candidates for pain management therapies .

Biological Activity:
Studies have suggested that 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile and its analogues can influence biochemical pathways, potentially acting as inhibitors of specific enzymes or receptors involved in disease processes. For instance, analogues have shown efficacy in models of pain, indicating their potential role in treating conditions such as chronic pain or inflammation .

Material Science

Applications in Polymer Chemistry:
The compound's functional groups allow it to participate in polymerization reactions, making it useful in the development of advanced materials. Its ability to form stable structures can lead to innovations in creating polymers with specific mechanical or thermal properties.

Nanotechnology:
Owing to its unique chemical structure, this compound may also find applications in nanotechnology, particularly in the synthesis of nanoparticles or nanocomposites that exhibit enhanced properties for use in electronics or drug delivery systems.

Chemical Reactions and Synthesis

Synthesis Pathways:
The synthesis of this compound typically involves multi-step reactions, which may include the formation of piperidinocarbonyl derivatives followed by coupling reactions with benzonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.

Reactivity:
This compound can undergo various chemical reactions, including nucleophilic substitutions and reductions, which are essential for modifying its structure to enhance biological activity or improve pharmacokinetic properties.

Case Study 1: Analgesic Potential

A recent study investigated the analgesic potential of several analogues derived from this compound. The results showed that these compounds displayed varying degrees of efficacy against pain models in mice, suggesting their potential use as analgesics in clinical settings .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of this compound and its derivatives. Preliminary findings indicated that certain analogues could inhibit tumor growth in vitro, highlighting their potential as chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several benzonitrile derivatives, differing primarily in substituents, functional groups, and molecular topology. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological/Physicochemical Relevance Evidence ID
4-[4-(Piperidinocarbonyl)phenyl]benzonitrile C₁₉H₁₇N₃O ~303.36* Benzonitrile, Piperidinocarbonyl Enzyme inhibition, Material science [2, 8, 11]
4-(1-Piperidinylsulfonyl)benzonitrile C₁₂H₁₄N₂O₂S 250.32 Benzonitrile, Piperidinylsulfonyl Unknown biological activity [1]
4-({4-[(4-Methoxy-2-pyridinyl)amino]piperidinyl}carbonyl)benzonitrile C₁₉H₂₀N₄O₂ 336.40 Benzonitrile, Piperidinocarbonyl, Methoxypyridinylamino Nitric oxide synthase (NOS) inhibition [2]
4-(4-Cyanobenzyl)piperidine hydrochloride C₁₃H₁₇ClN₂ 260.74 Benzonitrile, Piperidinylmethyl Pharmacological potential (unspecified) [14]
4-Dimethylamino-4′-cyanostilbene C₁₇H₁₅N₂ 253.32 Stilbene, Benzonitrile, Dimethylamino Nonlinear optical (NLO) materials [18]
2,3,4-Tris[n-((4-cyanophenyl)diazenyl)phenoxy]benzonitrile C₄₅H₃₀N₁₂O₃ 786.81 Benzonitrile, Diazenyl, Alkoxy chains Liquid crystalline behavior [13, 19]

*Estimated based on structural analogs.

Key Findings :

Functional Group Impact: Piperidinocarbonyl vs. Aromatic Substitution: Derivatives with extended π-systems (e.g., 4-dimethylamino-4′-cyanostilbene) exhibit strong intramolecular charge transfer (ICT), making them suitable for NLO applications .

Biological Activity: The methoxypyridinylamino-piperidinocarbonyl derivative () shows specificity for NOS isoforms, suggesting that substituents on the piperidine ring modulate enzyme selectivity . Menin-MLL inhibitors like MIV-6 () highlight the role of benzonitrile-piperidine hybrids in oncology, where bulky substituents (e.g., cyclopentyl-phenyl) enhance target affinity .

Material Science Applications: Liquid crystalline trimers () demonstrate that diazenyl (-N=N-) and alkoxy spacers improve mesomorphic behavior, enabling applications in optical storage devices . Carbazole-based benzonitriles () achieve record-high electroluminescence efficiency in OLEDs due to balanced donor-acceptor configurations .

Biological Activity

4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, with the molecular formula C19H18N2O, is an organic compound notable for its complex structure, which includes a piperidine ring and a benzonitrile moiety. This compound has been investigated for its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve modulation of these targets, leading to various biological responses. Research indicates that compounds with similar structures often exhibit significant interactions with biological systems, suggesting potential therapeutic applications.

Pharmacological Properties

Research has explored the pharmacological properties of this compound, particularly its potential as a therapeutic agent. Preliminary studies suggest that it may possess:

  • Antitumor Activity : Investigations into the compound's effects on cancer cell lines have shown promising results, indicating potential for development as an anticancer drug.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, warranting further exploration of this compound in combating infections.
  • Neuroprotective Effects : The structural characteristics suggest possible neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluating the effects of this compound on various cancer cell lines indicated that it inhibits cell proliferation through apoptosis induction. In vitro assays showed IC50 values comparable to known chemotherapeutics, suggesting its potential as a lead compound in cancer therapy.
  • Neuroprotective Effects : In animal models, the administration of this compound resulted in reduced neuroinflammation and improved cognitive function in models of Alzheimer’s disease. These findings highlight its potential role in treating neurodegenerative disorders.
  • Antimicrobial Activity : Preliminary screening against several bacterial strains revealed that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Further studies are needed to elucidate the specific mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsNotable Biological Activities
4-(Piperidinocarbonyl)benzonitrileLacks additional phenyl groupModerate antitumor activity
4-(Piperidinocarbonyl)phenylacetonitrileContains acetonitrile instead of benzonitrileExhibits neuroprotective effects
4-(Trifluoromethyl)phenylacetic acidContains trifluoromethyl groupStrong anti-inflammatory properties

This table illustrates how variations in structure can influence biological activity, emphasizing the significance of the unique features present in this compound.

Q & A

Basic: What are the recommended synthetic routes for 4-[4-(Piperidinocarbonyl)phenyl]benzonitrile, and how can reaction yields be optimized?

Methodological Answer:
A multi-step synthesis approach is commonly employed. First, introduce the piperidinocarbonyl group via nucleophilic acyl substitution using piperidine and a carbonyl chloride derivative. Subsequent coupling with a benzonitrile precursor (e.g., via Suzuki-Miyaura or Ullmann coupling) can achieve the desired biphenyl structure. Key optimizations include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions improve efficiency .
  • Temperature control : Maintaining 80–100°C during coupling minimizes side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., benzonitrile proton at δ ~7.5–8.0 ppm; piperidine carbonyl at δ ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 291.1) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature) .
  • Purity validation : Use orthogonal methods (HPLC, NMR) to exclude confounding impurities .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines to confirm activity thresholds .

Advanced: What strategies are recommended for analyzing the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • Light sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber glassware if light-sensitive .
  • Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Methodological Answer:

  • Substituent variation : Modify the benzonitrile or piperidine moieties (e.g., fluorination at para positions) to enhance binding affinity .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with target receptors (e.g., kinases) .
  • In vitro assays : Test analogs against relevant cell lines (e.g., cancer, bacterial) to correlate structural changes with efficacy .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Ethanol/water mixtures : Achieve high-purity crystals via slow evaporation (yield ~70–80%) .
  • Dichloromethane/hexane : Suitable for rapid crystallization but may trap solvent impurities .

Advanced: How can researchers address low solubility in aqueous buffers during biological assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffer .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
  • pH adjustment : Solubilize in slightly acidic buffers (pH 5–6) if the compound is protonatable .

Basic: What spectroscopic signatures distinguish this compound from analogs?

Methodological Answer:

  • IR spectroscopy : Sharp C≡N stretch at ~2230 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
  • UV-vis : Absorption maxima at ~270 nm (π→π* transition of aromatic system) .

Advanced: What methodologies are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

  • LC-MS/MS : Detect sub-1% impurities with tandem mass spectrometry .
  • 2D-NMR : Assign unknown peaks via COSY and HSQC experiments .
  • Elemental analysis : Verify stoichiometric consistency (C, H, N within ±0.4% of theoretical) .

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